N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide
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Overview
Description
N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing heterocyclic compounds and benzamide derivatives, such as:
- Bis(2-ethylhexyl) terephthalate
- Steviol glycoside
Uniqueness
N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide is unique due to its specific structural features, such as the combination of the pyrrolidine ring with the benzamide moiety and the presence of ethoxy and hydroxy groups. These structural characteristics contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-5-24-17-13-21(4)12-16(17)20-18(22)15-8-6-14(7-9-15)10-11-19(2,3)23/h6-9,16-17,23H,5,10-13H2,1-4H3,(H,20,22)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOPUSSWFHJKJR-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)C2=CC=C(C=C2)CCC(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)C2=CC=C(C=C2)CCC(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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